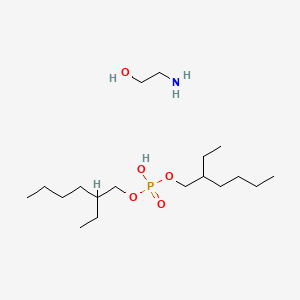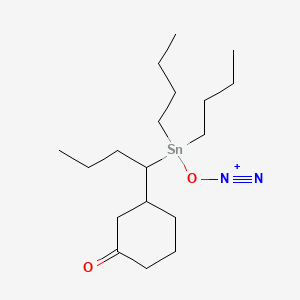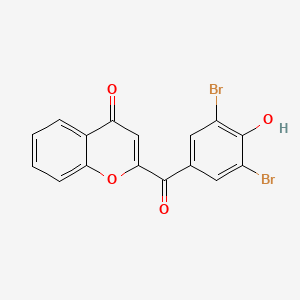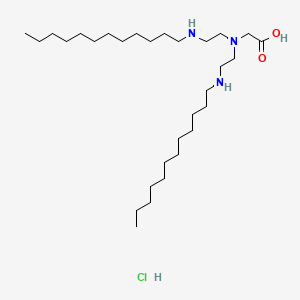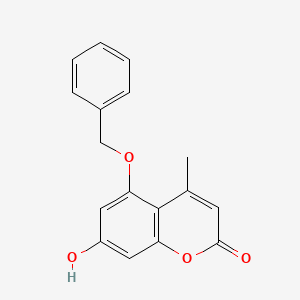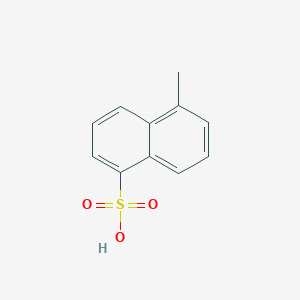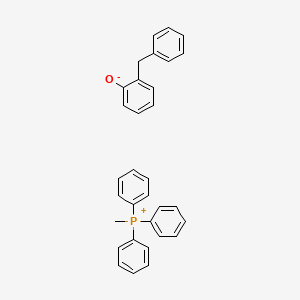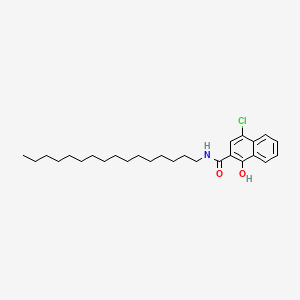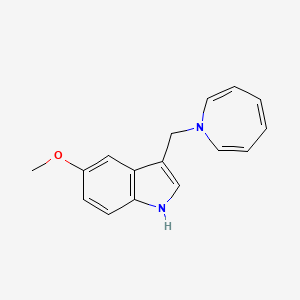
Indole, 3-(1H-azepinylmethyl)-5-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole, 3-(1H-azepinylmethyl)-5-methoxy- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The specific structure of Indole, 3-(1H-azepinylmethyl)-5-methoxy- includes an azepine ring (a seven-membered nitrogen-containing ring) attached to the indole core, along with a methoxy group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 3-(1H-azepinylmethyl)-5-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the azepine ring and the methoxy group. The key steps include:
Formation of the Indole Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Azepine Ring: The azepine ring can be introduced via a nucleophilic substitution reaction, where a suitable azepine precursor reacts with the indole core.
Methoxylation: The methoxy group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy donor reacts with the indole core under acidic conditions.
Industrial Production Methods
Industrial production of Indole, 3-(1H-azepinylmethyl)-5-methoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Indole, 3-(1H-azepinylmethyl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
科学研究应用
Indole, 3-(1H-azepinylmethyl)-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of Indole, 3-(1H-azepinylmethyl)-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
- Indole, 3-(1H-azepinylmethyl)-5-carbonitrile
- Indole, 3-(1H-azepinylmethyl)-5-nitro-
- Indole, 3-(1H-azepinylmethyl)-5-hydroxy-
Uniqueness
Indole, 3-(1H-azepinylmethyl)-5-methoxy- is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the azepine ring provides structural diversity, allowing for unique interactions with biological molecules.
属性
CAS 编号 |
101832-85-3 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC 名称 |
3-(azepin-1-ylmethyl)-5-methoxy-1H-indole |
InChI |
InChI=1S/C16H16N2O/c1-19-14-6-7-16-15(10-14)13(11-17-16)12-18-8-4-2-3-5-9-18/h2-11,17H,12H2,1H3 |
InChI 键 |
DPEFGBYQSYIHOV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CN3C=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


